3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide
Description
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-8-13(9(2)21-16-8)22(18,19)14-6-11-10-7-20-5-4-12(10)17(3)15-11/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEDSDGXNBPDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C3=C2COCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly its anticancer and anti-inflammatory effects.
The compound has the following chemical characteristics:
- Molecular Formula : C17H21N3O4S
- Molecular Weight : 363.43 g/mol
- CAS Number : 1797086-51-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds related to isoxazole have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 3.79 µM, indicating potent activity against this cell line.
- NCI-H460 (Lung Cancer) : An IC50 value of 42.30 µM was reported, suggesting moderate effectiveness.
- SF-268 (Brain Cancer) : The compound demonstrated a TGI of 12.50 µM, further supporting its anticancer properties .
- Mechanism of Action :
Anti-inflammatory Activity
Isoxazole derivatives are also recognized for their anti-inflammatory properties.
- Inflammatory Models :
- Compounds similar to 3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide have shown promising results in reducing inflammation markers in animal models.
- In vitro studies indicated that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) with values ranging from 57.24 to 69.15 μg/mL for new compounds .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives is closely related to their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl Groups (C3 and C5) | Enhance electron density and increase reactivity |
| Sulfonamide Group | Contributes to solubility and bioavailability |
| Pyrazole Ring | Imparts specific interactions with biological targets |
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation :
- Clinical Relevance :
- Research indicates that derivatives with sulfonamide groups exhibit enhanced pharmacological profiles suitable for further development into therapeutic agents for cancer treatment.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Sulfonamide Moieties
Compound 27 (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide, ):
- Core Structure : Pyridine-sulfonamide with a substituted pyrazole.
- Key Differences: The target compound replaces pyridine with an isoxazole, altering electronic properties (isoxazole’s lower basicity vs. pyridine). Substituents: Compound 27 has a 4-chlorophenyl carbamoyl group and a butyl chain, whereas the target features a methyl-tetrahydropyrano-pyrazol group. These differences impact lipophilicity (ClogP) and steric bulk.
- Physical Properties :
Tetrahydropyrano-Fused Heterocycles
- Core Structure: Tetrahydropyrano[3,4-b]indole (e.g., decarboxy etodolac).
- Etodolac derivatives lack sulfonamide groups but include ester/ether functionalities, affecting solubility and hydrolysis susceptibility .
- Biological Relevance: Etodolac’s anti-inflammatory activity suggests the target’s tetrahydropyrano system may enhance bioavailability or target affinity.
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Substituent Effects on Bioactivity
Research Implications
- Synthetic Challenges: The target’s fused pyrano-pyrazol system likely requires multi-step cyclization, akin to methods in .
- Biological Potential: The sulfonamide group positions the target for enzyme inhibition, while the tetrahydropyrano ring may improve metabolic stability over etodolac’s ester .
- Spectroscopic Validation : NMR and HRMS (as in ) are critical for confirming structural integrity .
Q & A
Q. Example Table: Bioactivity Comparison of Analogous Compounds
| Compound Modifications | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Fluorophenyl substituent | 0.45 | COX-2 | |
| 3,4-Dimethoxyphenyl substituent | 1.2 | COX-2 | |
| Chlorinated pyrazole core | 0.89 | HDAC |
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., sulfonamide interactions with COX-2 active sites) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for sulfonamide hydrolysis .
Q. Key DFT Findings :
- Electron-withdrawing groups (e.g., -CF₃) increase sulfonamide stability by lowering LUMO energy .
- Pyrazole ring puckering in dihydro derivatives reduces steric hindrance during binding .
Advanced: How are reaction mechanisms for sulfonamide formation validated?
Answer:
Mechanistic studies use:
- Isotopic Labeling : Track sulfonyl group transfer using ³⁵S-labeled reagents .
- Kinetic Profiling : Measure rate constants under varying pH to identify rate-determining steps (e.g., pH-dependent nucleophilic attack) .
- Intermediate Trapping : Identify transient species (e.g., sulfonyl chlorides) via low-temperature NMR .
Q. Example Reaction Pathway :
Nucleophilic Substitution : Pyrazole nitrogen attacks sulfonyl chloride.
Proton Transfer : Base (K₂CO₃) deprotonates the intermediate.
Workup : Acidic quench precipitates the product .
Basic: What purification techniques ensure high yields and purity?
Answer:
- Column Chromatography : Use silica gel with gradients (e.g., 20–50% ethyl acetate in hexane) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for final sulfonamide products) .
- HPLC : Achieve >95% purity for bioassay samples using C18 columns and acetonitrile/water mobile phases .
Advanced: How do researchers design analogs to enhance bioactivity?
Answer:
- Bioisosteric Replacement : Substitute isoxazole with thiazole to improve metabolic stability .
- Fragment-Based Design : Screen pyrazole-sulfonamide fragments against target libraries (e.g., kinase inhibitors) .
- Pharmacophore Modeling : Prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Basic: What analytical techniques confirm compound stability under storage?
Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- UV-Vis Spectroscopy : Detect absorbance shifts indicative of sulfonamide hydrolysis (λmax 270 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset >200°C) .
Advanced: How are heterogeneous reaction conditions optimized for scalability?
Answer:
- Membrane Separation : Remove byproducts (e.g., KCl) via nanofiltration to improve yield .
- Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, pressure, and catalyst loading .
Advanced: What strategies resolve spectral overlaps in NMR characterization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
